molecular formula C6H13NO2 B12848108 (2s,3r)-2-(Hydroxymethyl)piperidin-3-ol

(2s,3r)-2-(Hydroxymethyl)piperidin-3-ol

Cat. No.: B12848108
M. Wt: 131.17 g/mol
InChI Key: WRLZCUCTSFUOQY-NTSWFWBYSA-N
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Description

(2s,3r)-2-(Hydroxymethyl)piperidin-3-ol is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a hydroxymethyl group at the second position and a hydroxyl group at the third position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,3r)-2-(Hydroxymethyl)piperidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of catalysts and solvents is also crucial in industrial processes to ensure environmental and economic sustainability.

Chemical Reactions Analysis

Types of Reactions

(2s,3r)-2-(Hydroxymethyl)piperidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2s,3r)-2-(Hydroxymethyl)piperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2s,3r)-2-(Hydroxymethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2s,3r)-2-(Hydroxymethyl)pyrrolidin-3-ol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    (2s,3r)-2-(Hydroxymethyl)piperidin-4-ol: Similar structure but with the hydroxyl group at the fourth position.

Uniqueness

(2s,3r)-2-(Hydroxymethyl)piperidin-3-ol is unique due to its specific stereochemistry and the presence of both hydroxyl and hydroxymethyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Biological Activity

(2S,3R)-2-(Hydroxymethyl)piperidin-3-ol is a chiral piperidine derivative characterized by a hydroxymethyl group at the second position and a hydroxyl group at the third position. Its unique stereochemistry contributes significantly to its biological activity, making it a subject of interest in medicinal chemistry and drug development. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₃NO₂. The presence of both hydroxyl and hydroxymethyl groups enhances its reactivity and binding affinity to various biological targets. The stereochemical configuration plays a crucial role in its interactions with enzymes and receptors, influencing its pharmacological effects.

Research indicates that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. Preliminary studies suggest potential interactions with:

  • Enzymes : It has been studied for its ability to inhibit enzymes related to metabolic disorders.
  • Receptors : The compound may interact with neurotransmitter transporters, which are critical for treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Enzyme Inhibition Potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Modulation Interaction with neurotransmitter transporters (dopamine, serotonin).
Therapeutic Potential Investigated for applications in treating metabolic disorders and neurological conditions.

Case Studies

  • Enzyme Inhibition Studies : A study evaluated the compound's effect on glycosidases, showing promising results in inhibiting enzyme activity linked to glycosphingolipid storage disorders .
  • Neurotransmitter Interaction : Research highlighted the compound's ability to influence dopamine and serotonin levels in vitro, suggesting its potential utility in treating mood disorders .
  • Metabolic Pathway Modulation : Preliminary findings indicate that this compound may affect metabolic pathways associated with type-II diabetes and other metabolic disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves several methods that allow for structural modifications to enhance biological activity. Notably, derivatives have been synthesized to explore their pharmacological properties further.

Synthetic Routes

Common synthetic strategies include:

  • Chiral Pool Synthesis : Utilizing D-glucose as a starting material.
  • Metathesis Reactions : Employing olefin metathesis for constructing complex piperidine derivatives .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2S,3R)-2-(hydroxymethyl)piperidin-3-ol

InChI

InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6+/m0/s1

InChI Key

WRLZCUCTSFUOQY-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@H]([C@@H](NC1)CO)O

Canonical SMILES

C1CC(C(NC1)CO)O

Origin of Product

United States

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